Structure Elucidation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose: A Multi-Spectroscopic Approach
Structure Elucidation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose: A Multi-Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract: This technical guide provides a comprehensive walkthrough of the structural elucidation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, a complex branched-chain monosaccharide of interest in medicinal chemistry as a potential nucleoside analog precursor.[1] The process detailed herein integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind experimental choices and the logical framework required to assemble spectroscopic data into an unambiguous molecular structure. This document serves as a practical guide for researchers engaged in the characterization of novel, highly-functionalized small molecules.
Introduction and Strategic Overview
The target molecule, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, is a derivative of D-ribose, a fundamental component of nucleic acids.[2] Its structure is characterized by two key features that present elucidation challenges: (1) a quaternary, stereogenic carbon at the C4 position, which breaks the typical proton-proton coupling chain around the furanose ring, and (2) the differential placement of four acyl protecting groups (three acetyl, one benzoyl).
The definitive assignment of such a structure relies not on a single experiment, but on the synergistic interpretation of multiple spectroscopic techniques. Our strategy is to systematically build the molecular framework by first determining the fundamental properties (molecular formula, functional groups) and then piecing together the precise connectivity using advanced NMR techniques.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
Prior to detailed connectivity analysis, the molecular formula and key functional groups must be established. This foundational data constrains the possible structures and validates subsequent, more complex NMR assignments.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the molecular formula of an unknown compound. For a molecule like our target, which contains multiple ester groups, a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is chosen to minimize fragmentation and ensure the observation of the molecular ion.[3][4]
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Expected Result: An ESI-HRMS experiment would be expected to yield a prominent ion corresponding to the sodiated adduct [M+Na]⁺.
-
Calculation: The neutral molecular formula is C₂₁H₂₄O₁₀. The exact mass is 436.1369 u. The expected m/z for the [M+Na]⁺ adduct would be 459.1267.
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Interpretation: The experimental observation of an ion at m/z 459.1267 with an isotopic pattern matching C₂₁H₂₄O₁₀Na⁺ provides unequivocal confirmation of the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[5] The primary utility in this case is the confirmation of the ester carbonyl groups.
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Expected Result: The IR spectrum is expected to show very strong absorption bands in the carbonyl stretching region.
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Interpretation:
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~1750 cm⁻¹: A strong band in this region is characteristic of the C=O stretch of the acetyl ester groups.
-
~1725 cm⁻¹: A strong band corresponding to the C=O stretch of the benzoyl ester, which is conjugated with the aromatic ring.
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~1220-1240 cm⁻¹: Strong bands corresponding to the C-O stretching of the ester linkages.
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~3000-3100 cm⁻¹ and ~1600, ~1450 cm⁻¹: Weaker bands indicating aromatic C-H and C=C stretching, respectively. The absence of a broad absorption band above 3200 cm⁻¹ confirms the complete acylation of all hydroxyl groups.
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NMR Spectroscopy: The Core of Connectivity
NMR spectroscopy, particularly a combination of 1D and 2D experiments, provides the detailed atomic-level connectivity required to assemble the molecule. For clarity, all spectral data discussed are hypothetical but based on established chemical shift principles for acylated carbohydrates.[6][7][8]
1D NMR: ¹H and ¹³C Analysis
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¹H NMR: The proton NMR spectrum provides the first look at the chemical environment of the hydrogen atoms. Acetylation is a useful derivatization strategy as the methyl protons of acetyl groups resonate in a clear region around δ 2.0-2.2 ppm, distinct from the sugar ring protons.[7]
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Aromatic Region (δ 8.1-7.4): Five protons with integration corresponding to the benzoyl group.
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Sugar Ring Region (δ 6.2-4.2): Protons attached to the furanose ring (H1, H2, H3, and the two H5 protons). The anomeric proton (H1) is expected to be the most downfield signal in this region.
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Acyl/Methyl Region (δ 2.2-1.5): Four distinct singlets. Three integrating to 3H each (the acetyl methyls) and one integrating to 3H (the C4-methyl).
-
-
¹³C NMR with DEPT: The ¹³C spectrum reveals the number of unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons.[9]
-
Carbonyl Region (δ 169-171): Four signals for the ester carbonyl carbons.
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Aromatic Region (δ 128-134): Signals for the benzoyl group carbons.
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Sugar Ring Region (δ 98-70): Five signals corresponding to C1-C5 of the furanose ring. The anomeric carbon (C1) is typically around δ 98-105. C4 will be a quaternary carbon.
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Methyl Region (δ 20-25): Four methyl carbon signals.
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2D NMR: Building the Molecular Jigsaw
Two-dimensional NMR experiments are essential for establishing the final structure. They reveal correlations between nuclei that are either through bonds (J-coupled) or through space (Nuclear Overhauser Effect).
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COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[10]
-
Key Insight: A COSY spectrum would show a correlation pathway from H1 → H2 → H3. Crucially, there would be no COSY correlation between H3 and any proton at the C4 position, providing the first strong evidence of a quaternary substitution at C4.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation).[10][11]
-
Key Insight: HSQC is the primary tool for unambiguously assigning the carbon signals for all protonated carbons. For example, the proton identified as H1 via its chemical shift will show a cross-peak to the anomeric carbon (C1), confirming its assignment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific molecule. It reveals correlations between protons and carbons over two to three bonds.[11] This allows us to connect the different fragments of the molecule, especially across quaternary carbons and carbonyl groups.
The following diagram and table illustrate the critical HMBC correlations that lock the structure in place.
Caption: Key 2- and 3-bond HMBC correlations.
Assembling the Puzzle: The Final Elucidation
The final structure is confirmed by integrating all spectroscopic data into a single, consistent model.
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Confirming the Core and C4 Substitution: The molecular formula (from MS), the presence of ester groups (from IR), and the number of carbon/proton signals confirm the basic components. The break in the COSY coupling chain after H3, combined with a quaternary carbon signal in the DEPT spectrum, confirms the C4 substitution.
-
Placing the C4-Methyl Group: The definitive proof comes from the HMBC spectrum. The protons of the C4-methyl group (a singlet around δ 1.5) will show correlations to C3, the quaternary C4, and the methylene C5. This three-bond correlation to C3 and one-bond proximity to C5 is only possible if the methyl group is at C4.
-
Placing the Benzoyl Group: The protons on C5 (the CH₂ group) will show a crucial three-bond HMBC correlation to the carbonyl carbon of the benzoyl group. This unambiguously places the bulky benzoyl group at the primary 5-O position.
-
Placing the Acetyl Groups: The remaining hydroxyls at C1, C2, and C3 must be acetylated. This is confirmed by HMBC correlations from the ring protons (H1, H2, H3) to the carbonyl carbons of the acetyl groups (δ ~170 ppm). For instance, H1 will show a correlation to the C2-acetyl carbonyl, and H2 will show correlations to the acetyl carbonyls at both C1 and C3.
Summary of Spectroscopic Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H1 / C1 | ~6.1 (s) | ~99.0 (CH) | C2, C4, Acetyl C=O |
| H2 / C2 | ~5.5 (d) | ~75.0 (CH) | C1, C3, C4, Acetyl C=O |
| H3 / C3 | ~5.3 (d) | ~78.0 (CH) | C2, C4, C4-Me, Acetyl C=O |
| C4 | - | ~85.0 (C) | - |
| H5a, H5b / C5 | ~4.4 (m) | ~64.0 (CH₂) | C3, C4, C4-Me, Benzoyl C=O |
| C4-CH₃ | ~1.5 (s) | ~22.0 (CH₃) | C3, C4, C5 |
| 3 x OAc (CH₃) | ~2.0-2.2 (3 x s) | ~21.0 (CH₃) | Respective Acetyl C=O |
| 3 x OAc (C=O) | - | ~170.0 (C) | - |
| Benzoyl (C=O) | - | ~166.0 (C) | - |
| Benzoyl (Ar-H) | ~8.1-7.4 (m) | ~128-134 | C5, Benzoyl C=O |
Note: Data are representative estimates for illustrative purposes.
Experimental Protocols
Protocol for 2D NMR Data Acquisition
-
Sample Preparation: Dissolve ~15-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for acylated sugars and has a clean spectral window.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity.[12]
-
1D Spectra: Acquire standard ¹H and proton-decoupled ¹³C spectra. Ensure adequate resolution and signal-to-noise.
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment. Typically, 2-4 scans per increment with 256 increments in the F1 dimension are sufficient.
-
HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹JCH coupling constant to an average value of 145 Hz.
-
HMBC: Run a gradient-selected HMBC experiment. Crucially, optimize the long-range coupling delay. A value corresponding to a long-range J-coupling of 8 Hz is a good starting point for detecting 2- and 3-bond correlations.[10]
-
Processing: Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC) and perform phase and baseline correction.
Conclusion
The structure of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose can be unambiguously determined through a systematic and logical application of modern spectroscopic techniques. While 1D NMR and foundational methods like MS and IR provide essential clues, the definitive placement of non-protonated carbons and acyl groups relies heavily on 2D NMR, with the HMBC experiment serving as the cornerstone of the elucidation process. This guide demonstrates a robust, self-validating methodology applicable to a wide range of complex natural and synthetic molecules.
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